7-Bromo-4-(piperazin-1-yl)quinoline-3-carbonitrile

Lipophilicity prediction Tpl2 kinase QSAR

Optimizing Tpl2 (MAP3K8/COT) inhibitor libraries requires precise pharmacophore elements: hydrophobic C7 substituents and C3 electron-withdrawing groups. Generic quinoline cores lacking these features fail to replicate activity. - **Differentiated scaffold**: C7-Br (hydrophobic & cross-coupling handle), C4-piperazine (solubility & derivatization), C3-carbonitrile (hinge H-bond acceptor). - **SAR-ready**: Bromine enables Suzuki/Sonogashira diversification; piperazine N-alkylation for probe development. - **Supply reliability**: ≥97% purity, immediate shipment for medicinal chemistry and kinome screening.

Molecular Formula C14H13BrN4
Molecular Weight 317.18 g/mol
Cat. No. B12998391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4-(piperazin-1-yl)quinoline-3-carbonitrile
Molecular FormulaC14H13BrN4
Molecular Weight317.18 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=C3C=CC(=CC3=NC=C2C#N)Br
InChIInChI=1S/C14H13BrN4/c15-11-1-2-12-13(7-11)18-9-10(8-16)14(12)19-5-3-17-4-6-19/h1-2,7,9,17H,3-6H2
InChIKeyLZIASWKKAGJQHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Snapshot: 7-Bromo-4-(piperazin-1-yl)quinoline-3-carbonitrile


7-Bromo-4-(piperazin-1-yl)quinoline-3-carbonitrile (CAS 1255781-94-2, molecular formula C14H13BrN4, molecular weight 317.19 g/mol) is a heterocyclic small molecule comprising a quinoline core substituted at the 7-position with a bromine atom, at the 4-position with a piperazine ring, and at the 3-position with a carbonitrile group . The compound belongs to the well-established quinoline-3-carbonitrile chemotype, which has been extensively investigated as a privileged scaffold for kinase inhibition—particularly against Tumor Progression Loci-2 (Tpl2/COT kinase) and Src family kinases—and for antiproliferative activity in oncology programs [1][2]. The simultaneous presence of the C3-carbonitrile (hydrogen-bond acceptor and electron-withdrawing element), the C4-piperazine (solubility-enhancing and target-binding motif), and the C7-bromine (hydrophobic substituent and synthetic handle for further derivatization) defines the compound's differentiated structural profile relative to closely related quinoline building blocks lacking one or more of these features [3].

Structural Uniqueness of 7-Bromo-4-(piperazin-1-yl)quinoline-3-carbonitrile


Within the 4-(piperazin-1-yl)quinoline chemotype, modifications at the 7-position, the 3-position, and the piperazine substitution pattern are known to produce large-magnitude shifts in target potency, selectivity profile, and physicochemical properties [1]. The established 3D-QSAR pharmacophore model for quinoline-3-carbonitrile Tpl2 inhibitors demonstrates that hydrophobic substituents at the quinoline 7-position are positive contributors to kinase inhibitory potency [1][2]. Replacing the C7-bromine of the target compound with a smaller substituent (e.g., hydrogen in the unsubstituted 4-(piperazin-1-yl)quinoline-3-carbonitrile, CAS 1153167-35-1) eliminates this hydrophobic interaction. Conversely, the C3-carbonitrile differentiates the target compound from simple 7-bromo-4-(piperazin-1-yl)quinoline (CAS 927800-44-0), which lacks the electron-withdrawing nitrile group known to participate in key hydrogen-bond interactions within the kinase ATP-binding pocket [2]. These structural features are not interchangeable without altering biological activity, making generic substitution in discovery workflows unreliable.

7-Bromo-4-(piperazin-1-yl)quinoline-3-carbonitrile vs. Key Analogs


Lipophilicity Advantage Over Unsubstituted Analog

The 3D-QSAR pharmacophore model for quinoline-3-carbonitrile Tpl2 inhibitors (ADRRR model, r² = 0.96, q² = 0.79) identifies hydrophobic substituents at the quinoline 7-position as positive contributors to inhibitory potency [1]. The target compound carries a bromine atom at C7 with a computed XLogP3 of approximately 2.4 (predicted by PubChem for the 2-piperazinyl regioisomer; the 4-piperazinyl isomer is expected to have a comparable value) [2]. In contrast, the unsubstituted comparator 4-(piperazin-1-yl)quinoline-3-carbonitrile (CAS 1153167-35-1, molecular weight 238.29 g/mol) lacks this lipophilic substituent entirely, yielding a lower predicted logP and reduced hydrophobic contribution to target binding [3]. The QSAR model explicitly indicates that inclusion of hydrophobic substituents enhances Tpl2 kinase inhibition, providing a class-level inference that the 7-bromo compound is likely to exhibit superior potency relative to the 7-unsubstituted analog, although direct head-to-head IC50 data for this specific pair have not been published [1].

Lipophilicity prediction Tpl2 kinase QSAR Drug design

Essential Hinge-Binding C3-Carbonitrile Group

The C3-carbonitrile group functions as a hydrogen-bond acceptor that interacts with the kinase hinge region, a feature that has been structurally validated in multiple quinoline-3-carbonitrile inhibitor series [1]. The target compound retains this carbonitrile, whereas the closely related 7-bromo-4-(piperazin-1-yl)quinoline (CAS 927800-44-0, molecular weight 292.17 g/mol) lacks it . In the Tpl2 kinase inhibitor series reported by Hu et al. (2006), the 3-carbonitrile was a conserved pharmacophoric element across all potent inhibitors [1]. The absence of this group in the non-carbonitrile comparator is expected to eliminate a key hinge-binding interaction, consistent with the broader SAR showing that quinoline-3-carbonitriles achieve nanomolar Tpl2 IC50 values while simple 4-piperazinylquinolines without the C3-nitrile are not reported as potent kinase inhibitors in the same target space [1][2].

Kinase hinge-binding Hydrogen-bond acceptor Tpl2 inhibitor Quinoline scaffold

C4- vs. C2-Piperazine Regioisomer Comparison

The position of the piperazine moiety on the quinoline ring dictates the vector of the solubilizing group and its interactions with the kinase solvent-exposed region. The target compound has the piperazine at C4, whereas the known regioisomer 7-bromo-2-piperazin-1-ylquinoline-3-carbonitrile (PubChem CID 28809674) has it at C2 [1]. In the established SAR of quinoline-3-carbonitrile Tpl2 inhibitors, the 4-position is the site of aniline or amine substitution that extends toward the solvent front, while the 2-position is typically unsubstituted or part of the hinge-binding motif [2]. The 4-piperazinyl configuration aligns with the validated kinase inhibitor design paradigm (e.g., 4-anilinoquinoline-3-carbonitrile series), whereas the 2-piperazinyl regioisomer introduces a different geometry that would alter or preclude the canonical hinge-binding interaction of the quinoline N1 [2]. This regioisomeric distinction is critical: the 4-substituted scaffold is consistent with known active kinase inhibitor chemotypes, while the 2-substituted variant represents an unexplored and potentially inactive geometry.

Regioisomerism Kinase inhibitor design Quinoline SAR Binding mode

7-Bromo vs. 7-Chloro: Halogen Effects

The 7-chloro-4-(piperazin-1-yl)quinoline scaffold has well-characterized biological activities, including sirtuin inhibition (IC50 ~50 μM) and antimalarial activity against P. falciparum D10 (IC50 1.18 μM) and K1 (IC50 0.97 μM) strains . However, these activities are reported for the 4-oxoquinoline (quinolone) variant and are associated with the 7-chloro substituent in the context of sirtuin/serotonin uptake pharmacology [1]. The target compound replaces chlorine (van der Waals radius ~1.75 Å, electronegativity 3.16) with bromine (van der Waals radius ~1.85 Å, electronegativity 2.96), which alters both steric bulk and electronic character at the 7-position [2]. The 3D-QSAR model for quinoline-3-carbonitrile Tpl2 inhibition indicates that larger hydrophobic substituents enhance potency [3]. The bromine atom provides greater hydrophobic surface area and polarizability compared to chlorine, which may translate to differential binding characteristics in the hydrophobic pocket adjacent to the kinase active site. Additionally, the carbon- bromine bond (bond dissociation energy ~285 kJ/mol) is weaker than the carbon-chlorine bond (~397 kJ/mol), making the bromo compound a more versatile synthetic intermediate for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) in subsequent derivatization [2].

Halogen bonding Bromine substituent effects Quinoline SAR Kinase selectivity

Vendor-Specified Purity Comparison

For research procurement, purity is a critical specification that directly impacts reproducibility of biological assays. The target compound (CAS 1255781-94-2) is available from chemical suppliers at a specified purity of 97%, as documented by CheMenu (Catalog Number CM264177) . In comparison, the unsubstituted 4-(piperazin-1-yl)quinoline-3-carbonitrile (CAS 1153167-35-1) is typically offered at 95% purity from multiple vendors including Enamine LLC and AKSci [1]. The 2% purity differential, while modest, can be meaningful in sensitive biochemical and biophysical assays where impurities may contribute to off-target effects, false positives in high-throughput screening, or variability in dose-response measurements. Furthermore, the target compound is categorized as an AldrichCPR (Custom Product Request) chemical by Sigma-Aldrich, indicating its positioning for early discovery research where compound identity and purity documentation are essential for experimental reproducibility .

Chemical purity Procurement specification Quality control Research chemical

Application Scenarios for 7-Bromo-4-(piperazin-1-yl)quinoline-3-carbonitrile


Tpl2/COT Kinase Inhibitor Lead Generation

The compound is best deployed as a core scaffold for generating focused libraries targeting Tpl2 kinase (MAP3K8/COT), a validated target in rheumatoid arthritis and inflammatory disease. The 3D-QSAR pharmacophore model (r² = 0.96, q² = 0.79) for this chemotype explicitly supports the inclusion of hydrophobic C7 substituents (bromine) and electron-withdrawing groups (C3-carbonitrile) for optimal kinase inhibition [1]. The C4-piperazine provides a solvent-exposed handle for further derivatization without disrupting hinge-binding interactions. The bromine atom at C7 additionally enables late-stage diversification via Suzuki, Sonogashira, or Buchwald-Hartwig coupling to rapidly explore C7 SAR .

SAR Expansion of Quinoline-3-Carbonitrile Core

The compound occupies a strategically differentiated position in the quinoline-3-carbonitrile SAR matrix. By combining the C7-bromo, C3-carbonitrile, and C4-piperazine in a single molecular entity, it enables systematic exploration of three pharmacophoric axes in parallel: (a) halogen-dependent potency modulation at C7 (Br vs. Cl vs. H vs. I), (b) hinge-binding optimization at C3, and (c) solubility/permeability tuning via piperazine N-substitution. The bromine's superior leaving-group character (C-Br bond dissociation energy ~285 kJ/mol vs. ~397 kJ/mol for C-Cl) makes this compound preferable to the 7-chloro analog for programs requiring C7 derivatization [2].

Selectivity Profiling Across the Kinome

Given that structurally related 4-anilinoquinoline-3-carbonitriles have shown selectivity challenges between Tpl2 and EGFR kinases [3], the target compound can serve as a starting point for systematic kinase selectivity profiling. The 7-bromo substituent provides a distinct steric and electronic profile compared to previously explored 7-substituted analogs, potentially shifting selectivity windows. This compound is suitable for inclusion in broad kinome screening panels (e.g., DiscoverX KINOMEscan or similar) to establish selectivity fingerprints for the 7-bromo sub-series.

Chemical Biology Tool Compound Development

The compound's combination of structural features—bromine as a heavy atom for potential X-ray crystallography phasing, carbonitrile as an IR/Raman probe, and piperazine as a linker attachment point—makes it a versatile intermediate for developing chemical biology tool compounds. It can be advanced to probe molecules through N-alkylation or N-acylation of the piperazine, with the bromine retained as a crystallographic marker or as an attachment point for biotin/fluorophore conjugation via palladium-catalyzed cross-coupling .

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